An In-Depth Technical Guide to Ethyl-d5-amine Hydrochloride: Properties, Applications, and Analytical Methodologies
An In-Depth Technical Guide to Ethyl-d5-amine Hydrochloride: Properties, Applications, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-d5-amine hydrochloride, a deuterated isotopologue of ethylamine hydrochloride, is a stable, non-radioactive labeled compound of significant interest in various scientific disciplines, particularly in pharmaceutical research and development. Its unique properties, conferred by the substitution of five hydrogen atoms with deuterium, make it an invaluable tool in advanced analytical techniques. This guide provides a comprehensive overview of the chemical and physical properties of Ethyl-d5-amine hydrochloride, its core applications, and detailed analytical methodologies for its use. The content herein is curated to provide both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.
Part 1: Core Chemical and Physical Properties
Ethyl-d5-amine hydrochloride, with the chemical formula C₂D₅NH₂·HCl, possesses physical and chemical characteristics largely similar to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of five deuterium atoms. This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.
Key Identifiers and Molecular Characteristics
| Property | Value | Reference(s) |
| Chemical Name | Ethyl-d5-amine hydrochloride | [1] |
| Synonyms | 1,1,2,2,2-Pentadeuterioethanamine hydrochloride, Ethylamine-d5 Hydrochloride | [1] |
| CAS Number | 284474-81-3 | [2] |
| Molecular Formula | C₂D₅NH₂·HCl | [2] |
| Molecular Weight | 86.58 g/mol | [2] |
| Isotopic Purity | Typically ≥99 atom % D | [2] |
| Appearance | White to off-white solid | [3] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 107-109 °C | [2] |
| Solubility | Soluble in water, methanol, and DMSO. | [3] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |
| Storage | Store at room temperature or under refrigeration, in a dry, well-ventilated place, and under an inert atmosphere. Keep container tightly closed. | [3] |
Part 2: Chemical Reactivity and the Kinetic Isotope Effect
The fundamental chemical reactivity of Ethyl-d5-amine hydrochloride mirrors that of ethylamine hydrochloride. As the salt of a primary amine, it exhibits characteristic reactions such as acid-base chemistry and nucleophilic substitution.[4][5]
-
Reaction with Bases: Treatment with a strong base will deprotonate the ammonium ion, liberating the free base, Ethyl-d5-amine.
-
N-Alkylation and N-Acylation: The free amine can undergo reactions with alkyl halides or acylating agents to form secondary and tertiary amines or amides, respectively.[4]
A crucial aspect of deuterated compounds is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond will proceed at a slower rate than the corresponding C-H bond cleavage.[6][7] While the fundamental reactivity is the same, this difference in reaction rate can be significant and is a key principle behind the use of deuterated compounds in metabolic stability studies. For Ethyl-d5-amine hydrochloride, any reaction involving the abstraction of a deuterium atom from the ethyl group will exhibit a primary KIE.[7] Secondary KIEs, which are smaller, may be observed in reactions where the C-D bonds are not broken but are in proximity to the reaction center.[7]
Caption: Fundamental reactivity of Ethyl-d5-amine hydrochloride and the principle of the Kinetic Isotope Effect.
Part 3: Synthesis Overview
The synthesis of deuterated amines like Ethyl-d5-amine hydrochloride can be achieved through various methods. A common strategy involves the reduction of a suitable nitrogen-containing functional group using a deuterium source. For instance, the reduction of an oxime or a nitrile with a deuterating agent such as lithium aluminum deuteride (LiAlD₄) or catalytic deuteration with D₂ gas can yield the desired deuterated amine.[][9][10]
Caption: A generalized synthetic pathway for Ethyl-d5-amine hydrochloride.
Part 4: Applications in Research and Development
The primary application of Ethyl-d5-amine hydrochloride is as an internal standard in quantitative bioanalysis using mass spectrometry.[11]
Internal Standard in Pharmacokinetic Studies
In pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug in biological matrices (e.g., plasma, urine) is paramount.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[11]
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[12][13] A stable isotope-labeled (SIL) internal standard, such as Ethyl-d5-amine hydrochloride, is considered the ideal choice because its physicochemical properties are nearly identical to the analyte of interest.[11] This ensures that it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects (ion suppression or enhancement) as the analyte.[11] The mass spectrometer can differentiate between the analyte and the heavier deuterated standard, allowing for highly accurate and precise quantification based on the ratio of their peak areas.[11]
Caption: Workflow for using Ethyl-d5-amine hydrochloride as an internal standard in bioanalysis.
Part 5: Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile amines like ethylamine, GC-MS is a powerful technique. However, due to the polar nature of amines, which can lead to poor peak shape and column interactions, derivatization is often necessary to increase volatility and improve chromatographic performance.[14]
Hypothetical GC-MS Protocol for an Analyte using Ethyl-d5-amine as Internal Standard:
-
Sample Preparation:
-
To a 1 mL aliquot of the biological sample, add a known amount of Ethyl-d5-amine hydrochloride solution as the internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.[15]
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate, and heat to form the corresponding silyl or propylcarbamate derivatives.[16]
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection mode.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Monitor for the characteristic fragment ions of the derivatized analyte and the derivatized Ethyl-d5-amine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of non-volatile or thermally labile compounds in complex matrices and is widely used in pharmacokinetic studies.[11]
Hypothetical LC-MS/MS Protocol for a Drug Analyte using Ethyl-d5-amine as Internal Standard:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of a working solution of Ethyl-d5-amine hydrochloride in methanol.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte and internal standard.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor for a specific precursor-to-product ion transition for the analyte and for the Ethyl-d5-amine internal standard.
-
Part 6: Spectroscopic Characterization
The spectroscopic properties of Ethyl-d5-amine hydrochloride are key to its identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be significantly simplified compared to its non-deuterated analog. The signals corresponding to the five deuterium atoms on the ethyl group will be absent.[4][16] A signal for the -NH₃⁺ protons will be present, though its chemical shift and multiplicity can be variable and it may exchange with D₂O.
-
¹³C NMR: The carbon signals for the deuterated ethyl group will be present but will appear as multiplets due to coupling with deuterium (¹³C-²H coupling).[17][18] For the -CD₂- group, a quintet is expected, and for the -CD₃ group, a septet is expected.[17][18] These signals will also have a significantly reduced intensity due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.[17]
Mass Spectrometry (MS)
In mass spectrometry, Ethyl-d5-amine hydrochloride will exhibit a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart.[2] The fragmentation pattern will also reflect this mass shift. For example, the characteristic loss of a methyl group in ethylamine would correspond to the loss of a -CD₃ group in Ethyl-d5-amine, resulting in a fragment ion that is also mass-shifted.[19]
Part 7: Safety and Handling
Ethyl-d5-amine hydrochloride is classified as harmful if swallowed or in contact with skin, and it can cause serious eye damage and respiratory irritation.[18]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[20]
-
First Aid:
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[20] It is hygroscopic.[3]
Conclusion
Ethyl-d5-amine hydrochloride is a powerful tool for researchers in the pharmaceutical and chemical sciences. Its near-identical chemical properties to the unlabeled compound, combined with its distinct mass, make it the gold standard for internal standards in quantitative mass spectrometry. A thorough understanding of its properties, reactivity, and appropriate analytical methodologies, as outlined in this guide, is essential for its effective application in generating high-quality, reliable, and reproducible scientific data.
References
-
EPJ Web of Conferences. (n.d.). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Retrieved from [Link]
-
PubMed. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
PMC. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008). Finding "Lost" Deuterated 13C Signals. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. Retrieved from [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Retrieved from [Link]
-
JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hydrogen/Deuterium Exchange To Differentiate Fragment Ions from Pseudomolecular Ions by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
EUROLAB. (n.d.). LCMS Method Development. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
NIH. (n.d.). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Retrieved from [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS?. Retrieved from [Link]
-
MDPI. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Retrieved from [Link]
-
NIH. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">
NMR Spectroscopy. Retrieved from [Link] -
Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. Retrieved from [Link]
-
University of Mississippi eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass spectra of some deuterium labelled dimethylquinolines. Retrieved from [Link]
-
Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction. Retrieved from [Link]
-
PubMed. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
ResearchGate. (2025). Case studies addressing human pharmacokinetic uncertainty using a combination of pharmacokinetic simulation and alternative first in human paradigms. Retrieved from [Link]
-
DOCX. (n.d.). Bioanalytical samples preparation. Retrieved from [Link]
-
Omics Online. (2023). Case Studies on Pharmacokinetics and Drug Safety: Understanding the Fate of Drugs in the Body. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Investigator‐Initiated Clinical Pharmacokinetic Studies in Resource‐Limited Settings: Minimal Requirements and Practical Guidance. Retrieved from [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. nebiolab.com [nebiolab.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 17. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 18. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
